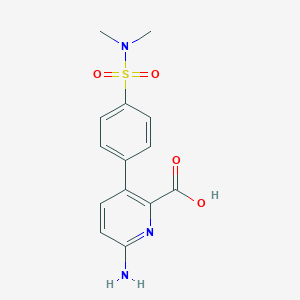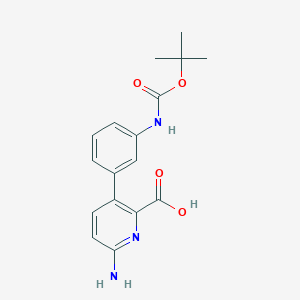![molecular formula C15H16N2O3S B6415974 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% CAS No. 1261908-85-3](/img/structure/B6415974.png)
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% (4-HPSP) is an organic compound with a molecular formula of C10H13NO3S and a molecular weight of 223.27 g/mol. It is a white solid with a melting point of 135-137 °C and a boiling point of 301-303 °C. 4-HPSP is a pyridine derivative and has been widely used in a variety of scientific research applications.
Scientific Research Applications
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been widely used in scientific research applications, such as in the synthesis of novel organic compounds, as a reagent in organic synthesis, and as a starting material for the preparation of pharmaceuticals. 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has also been used in the synthesis of bioactive molecules, such as anti-cancer agents and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is still unknown, but it is believed to act as a ligand in the binding of small molecules to proteins. It is also believed to be involved in the formation of hydrogen bonds, as well as in the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO). It has also been found to be an inhibitor of the enzyme tyrosine hydroxylase, which is involved in the metabolism of dopamine and norepinephrine. In addition, 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in lab experiments is its high purity level, which makes it ideal for use in a variety of scientific research applications. Additionally, 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% in lab experiments is its cost, which can be quite high.
Future Directions
Future research on 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% should focus on further elucidating its mechanism of action, as well as exploring its potential applications in drug development and other biomedical fields. Additionally, further research should be conducted to determine the optimal concentrations and dosages of 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% for different types of experiments. Additionally, further research should be conducted to explore the potential of 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% as a therapeutic agent, as well as its potential interactions with other drugs and chemicals. Finally, further research should be conducted to examine the potential side effects of 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%, as well as its potential toxicity.
Synthesis Methods
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% can be synthesized via a two-step reaction. In the first step, pyrrolidinylsulfonyl chloride is reacted with 4-hydroxybenzaldehyde to form 4-hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine. In the second step, the product is purified to obtain 4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95% with 95% purity.
properties
IUPAC Name |
2-(3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c18-13-6-7-16-15(11-13)12-4-3-5-14(10-12)21(19,20)17-8-1-2-9-17/h3-7,10-11H,1-2,8-9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFHHCSQOYBKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692796 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine | |
CAS RN |
1261908-85-3 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-sulfonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]pyridine, 95%](/img/structure/B6415893.png)




![4-[4-(Piperidine-1-carbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415926.png)


![6-Amino-3-[3-(pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6415959.png)
![5-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415981.png)

![4-Hydroxy-2-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415999.png)

